molecular formula C23H37NO5S B1146877 Leukotriene E4-d11 CAS No. 1356578-40-9

Leukotriene E4-d11

Cat. No.: B1146877
CAS No.: 1356578-40-9
M. Wt: 450.7 g/mol
InChI Key: OTZRAYGBFWZKMX-MPFPFABQSA-N
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Description

Leukotriene E4-d11 is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is formed from the sequential conversion of Leukotriene C4 to Leukotriene D4 and then to Leukotriene E4, which is the final and most stable cysteinyl leukotriene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leukotriene E4-d11 involves the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This process produces Leukotriene A4, which is then converted to Leukotriene C4 through the addition of glutathione. Leukotriene C4 is subsequently converted to Leukotriene D4 by the removal of a glutamic acid residue, and finally to Leukotriene E4 by the removal of a glycine residue .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for the synthesis of Leukotriene E4. This method allows for the large-scale production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Leukotriene E4-d11 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include arachidonic acid, glutathione, and specific enzymes such as arachidonate 5-lipoxygenase. The reactions typically occur under physiological conditions, with the presence of cofactors such as ATP and calcium ions .

Major Products Formed

The major products formed from the reactions involving this compound are Leukotriene A4, Leukotriene C4, Leukotriene D4, and Leukotriene E4 .

Scientific Research Applications

Leukotriene E4-d11 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Leukotriene E4-d11 is part of the cysteinyl leukotriene family, which also includes Leukotriene C4, Leukotriene D4, and Leukotriene F4. These compounds share similar structures and functions but differ in their specific amino acid substitutions. This compound is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for clinical research .

List of Similar Compounds

Properties

CAS No.

1356578-40-9

Molecular Formula

C23H37NO5S

Molecular Weight

450.7 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

OTZRAYGBFWZKMX-MPFPFABQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Synonyms

(5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic Acid-d11;  LTE4-d11;  Leukotriene E-d11; 

Origin of Product

United States

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